molecular formula C4F8O B105883 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane CAS No. 707-13-1

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane

Cat. No.: B105883
CAS No.: 707-13-1
M. Wt: 216.03 g/mol
InChI Key: PLDYTCVFPKKAJR-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane (CAS RN: 1345471-50-2 or 707-13-1) is a fluorinated oxirane derivative with the molecular formula C₄F₈O and a molecular weight of 216.027 g/mol. Its structure features a strained three-membered epoxide ring substituted with two fluorine atoms at the 2-position and two trifluoromethyl (-CF₃) groups at the 3-position.

This article provides a detailed comparison with structurally related fluorinated oxiranes, emphasizing differences in physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-2(6,7)1(3(8,9)10)4(11,12)13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYTCVFPKKAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073230
Record name 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-13-1
Record name Oxirane, 2,2-difluoro-3,3-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of perfluoroisobutylene with a suitable oxidizing agent. One common method is the epoxidation of perfluoroisobutylene using peracids or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of perfluoroisobutylene and the oxidizing agent into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with functional groups corresponding to the nucleophile used.

    Reduction: The major products are alcohols or other reduced derivatives.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

  • This compound is primarily utilized as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules. The trifluoromethyl group is known for enhancing the biological activity and metabolic stability of pharmaceutical compounds .

Precursor for Fluorinated Epoxides

  • 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane serves as a precursor for synthesizing other fluorinated epoxides. These derivatives exhibit improved thermal and chemical stability, making them valuable in various research fields including materials science and medicinal chemistry .

Biological Applications

Pharmaceutical Development

  • The compound has been investigated for its potential use in drug development. Its structure allows for the modification of biological molecules, which can lead to the creation of new therapeutic agents . For example, the incorporation of trifluoromethyl groups has been linked to increased potency and selectivity in drug candidates.

Biochemical Assays

  • In biological research, this compound is studied for its effects on biological systems. It is used in biochemical assays to explore interactions with nucleophiles and other biomolecules.

Industrial Applications

Specialty Chemicals Production

  • The compound is employed in the production of specialty chemicals that require unique properties imparted by fluorination. This includes applications in coatings, sealants, and fuel cell membranes where chemical resistance and thermal stability are paramount .

Dielectric Fluids

  • Research indicates that fluorinated oxiranes like this compound can be utilized as dielectric fluids due to their low toxicity and favorable dielectric properties. These characteristics make them suitable for use in high-performance electrical applications .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the successful synthesis of various trifluoromethylated compounds using this compound as a key intermediate. The reactions were facilitated under controlled conditions with specific nucleophiles leading to high yields of desired products .

In another study focusing on the biological activity of fluorinated compounds, researchers evaluated the interaction of this compound with various enzymes. The findings indicated significant inhibition rates against certain targets, suggesting potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisReagent for introducing trifluoromethyl groupsEnhances biological activity
Pharmaceutical DevelopmentPotential drug candidate modificationsIncreased potency and selectivity
Industrial ChemicalsProduction of specialty chemicals including coatings and sealantsImproved chemical resistance
Dielectric FluidsUtilized as dielectric fluids in electrical applicationsLow toxicity and favorable properties

Mechanism of Action

The mechanism of action of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane involves the high reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

2,2-Bis(trifluoromethyl)oxirane (CAS RN: 31898-68-7)

  • Molecular Formula : C₄H₂F₆O
  • Key Features : Contains two -CF₃ groups at the 2-position but lacks the 2,2-difluoro substitution present in the target compound.
  • Reactivity: Reacts with ammonia to form β-amino-α,α-bis(trifluoromethyl)ethanol, indicating nucleophilic ring-opening preferences.

Hexafluoropropylene Oxide (HFPO) (CAS RN: 428-59-1)

  • Molecular Formula : C₃F₆O
  • Key Features : A fully fluorinated epoxide with a trifluoromethyl group and three additional fluorine atoms on the epoxide ring.
  • Application : Widely used as a precursor for fluoropolymers and surfactants.

2-(Trifluoromethyl)oxirane (CAS RN: 359-41-1)

  • Molecular Formula : C₃H₃F₃O
  • Key Features : Simpler structure with a single -CF₃ group, resulting in lower molecular weight (112.05 g/mol) and higher volatility (boiling point: 38–40°C).

(2,2,2-Trifluoroethyl)oxirane (CAS RN: N/A)

  • Molecular Formula : C₄H₅F₃O
  • Key Features : Combines an epoxide ring with a trifluoroethyl side chain, offering distinct electronic effects compared to -CF₃ substitutions.

Physicochemical Properties

Property 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane 2,2-Bis(trifluoromethyl)oxirane HFPO 2-(Trifluoromethyl)oxirane
Molecular Weight 216.027 g/mol ~200 g/mol 166.02 g/mol 112.05 g/mol
Boiling Point Not reported Not reported ~−27°C 38–40°C
Density Not reported Not reported 1.6 g/cm³ 1.3068 g/cm³
LogP High (estimated >3) ~2.5 ~2.0 0.97
Ring Strain High Moderate High Moderate

Nucleophilic Ring-Opening Reactions

  • This compound: Limited data, but fluorinated epoxides generally undergo ring-opening with strong nucleophiles (e.g., amines, thiols) under mild conditions.
  • 2,2-Bis(trifluoromethyl)oxirane: Reacts with ammonia to yield β-amino alcohols, demonstrating selectivity due to steric hindrance from -CF₃ groups.
  • HFPO : Polymerizes readily to form perfluoropolyethers, critical in lubricant and surfactant industries.

Biological Activity

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane is a fluorinated epoxide that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the molecular formula C4H2F6OC_4H_2F_6O. Its structure features two difluoromethyl groups and an oxirane ring, contributing to its distinctive chemical behavior.

PropertyValue
Molecular FormulaC4H2F6O
Molecular Weight188.06 g/mol
Melting Point-40 °C
Boiling Point60 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated epoxides, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Pseudomonas aeruginosa25

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
015001200
10800600
50300200

This data highlights the compound's potential in modulating inflammatory responses.

The biological activity of this compound is thought to involve several mechanisms:

  • Electrophilic Attack : The epoxide group can undergo nucleophilic attack by cellular nucleophiles, leading to modifications in proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms may facilitate the generation of ROS, contributing to oxidative stress in target cells.
  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various fluorinated compounds against resistant bacterial strains. In this study, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showing potential for further development as a therapeutic agent.

Case Study 2: Inflammation Model

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of the compound on human macrophages exposed to LPS. The findings indicated that treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane, and how can reaction efficiency be optimized?

  • Methodology : Utilize a combination of computational reaction path searches (quantum chemical calculations) and experimental validation to identify optimal reaction conditions. For example, employ density functional theory (DFT) to model fluorination and epoxidation steps, followed by iterative experimental adjustments (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .
  • Key Parameters : Monitor reaction kinetics via in-situ spectroscopic techniques (e.g., FTIR, NMR) to track intermediate formation and adjust stoichiometric ratios of fluorinating agents.

Q. How can the structural and electronic properties of this compound be characterized to confirm its reactivity in ring-opening reactions?

  • Methodology : Perform X-ray crystallography to resolve the crystal structure and assess steric effects from the trifluoromethyl groups. Pair this with computational studies (e.g., natural bond orbital analysis) to quantify electron-withdrawing effects on the oxirane ring .
  • Validation : Compare experimental NMR shifts (¹⁹F and ¹³C) with simulated spectra from quantum mechanical calculations to validate electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow inert-atmosphere techniques (argon/nitrogen gloveboxes) to prevent moisture-induced decomposition. Use fluoropolymer-lined storage containers and conduct waste treatment via specialized fluorocarbon disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction engineering principles be applied to scale up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodology : Implement microreactor systems to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to optimize reactor geometry and residence time distribution, ensuring consistent product quality .
  • Data Analysis : Compare batch vs. continuous-flow yields and enantiomeric excess (ee) values to identify scaling bottlenecks.

Q. What mechanistic insights explain contradictory reactivity trends observed in nucleophilic vs. electrophilic ring-opening pathways?

  • Methodology : Conduct kinetic isotope effect (KIE) studies and deuterium labeling to distinguish between concerted and stepwise mechanisms. Pair this with ab initio molecular dynamics (AIMD) simulations to map transition states and identify steric/electronic barriers .
  • Contradiction Resolution : Reconcile computational predictions with experimental regioselectivity data by adjusting solvation models in simulations (e.g., COSMO-RS for solvent effects) .

Q. How do the fluorinated substituents influence the compound’s stability under high-temperature or oxidative conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry to profile decomposition products. Use accelerated aging studies (e.g., 72-hour exposure to 100°C in air) and compare with non-fluorinated oxirane analogs to isolate substituent effects .
  • Data Interpretation : Correlate thermal stability trends with Hammett σ constants for fluorinated groups to predict degradation pathways.

Q. What strategies can resolve discrepancies between predicted (computational) and experimental regioselectivity in cycloaddition reactions involving this oxirane?

  • Methodology : Apply machine learning (ML) models trained on existing fluorinated epoxide datasets to refine transition state predictions. Validate via high-throughput screening (HTS) of reaction conditions (e.g., solvent, catalyst libraries) .
  • Case Study : Use a factorial design of experiments (DoE) to systematically vary parameters (e.g., Lewis acid catalysts, dielectric constant) and identify outliers for further computational scrutiny .

Methodological Frameworks

  • Experimental Design : For multi-variable optimization (e.g., synthesis yield), adopt a Taguchi orthogonal array to reduce experimental runs while capturing interaction effects .
  • Data Validation : Cross-reference computational results (e.g., Gibbs free energy barriers) with experimental Arrhenius plots to ensure model accuracy .

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